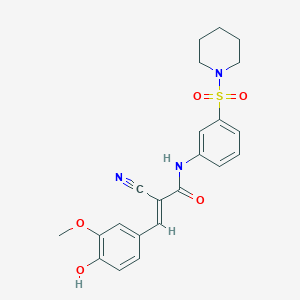
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a cyano group, hydroxy group, and methoxy group attached to a phenyl ring, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molar Mass | 364.43 g/mol |
| Appearance | Light yellow powder |
| Melting Point | 150-155 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the hydroxy and methoxy groups enhances its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress. Additionally, the cyano group may facilitate interactions with cellular proteins, potentially inhibiting cancer cell proliferation.
Antioxidant Activity
Research has indicated that the compound exhibits significant antioxidant activity. The hydroxy group is known for its ability to donate electrons, which can neutralize free radicals, thereby protecting cells from oxidative damage.
Anticancer Properties
Studies have shown that this compound has potential anticancer effects. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis.
Case Study Example:
In a study involving human breast cancer cell lines (MCF-7), the compound showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. This suggests that it may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels in treated macrophages.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
-
Antioxidant Activity:
- DPPH radical scavenging assay demonstrated an IC50 of 12 µM.
- Ferric reducing antioxidant power (FRAP) assay indicated significant reducing power compared to standard antioxidants.
-
Cytotoxicity Assays:
- MTT assays on various cancer cell lines (e.g., A549, HeLa) showed cytotoxic effects with IC50 values ranging from 10 to 20 µM.
-
Mechanistic Studies:
- Flow cytometry analysis revealed that treatment with the compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, indicating a potential mechanism for inducing apoptosis.
属性
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-30-21-13-16(8-9-20(21)26)12-17(15-23)22(27)24-18-6-5-7-19(14-18)31(28,29)25-10-3-2-4-11-25/h5-9,12-14,26H,2-4,10-11H2,1H3,(H,24,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWXUVZDOZXJJ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














